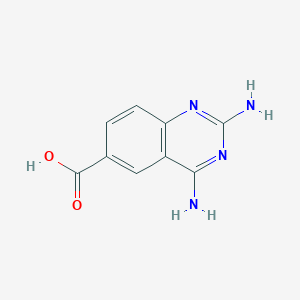

2,4-Diaminoquinazoline-6-carboxylic acid

Description

Significance of 2,4-Diaminoquinazoline Derivatives in Drug Discovery

Within the broader family of quinazolines, the 2,4-diaminoquinazoline core is of particular importance in the field of drug discovery. This specific substitution pattern has been identified as a key pharmacophore in a number of biologically active compounds. For instance, derivatives of 2,4-diaminoquinazoline have been extensively investigated as inhibitors of various enzymes and receptors that are implicated in a range of diseases.

Research has shown that these derivatives can function as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids, making them effective antifolate agents with potential applications in cancer and infectious disease treatment. Furthermore, the 2,4-diaminoquinazoline scaffold has been successfully utilized in the development of kinase inhibitors, which are a major class of targeted cancer therapies. These compounds can also exhibit activity against a variety of other targets, including G-protein coupled receptors and viral enzymes, highlighting the broad therapeutic potential of this structural motif. The ability to readily modify the core structure at various positions allows for the fine-tuning of pharmacological properties, making the 2,4-diaminoquinazoline skeleton a versatile template for the design of new and improved therapeutic agents.

Research Trajectories and Academic Relevance of the Compound

The academic and industrial relevance of 2,4-Diaminoquinazoline-6-carboxylic acid lies primarily in its function as a key synthetic intermediate for the creation of more complex, biologically active molecules. While direct biological activity data for this specific carboxylic acid is not extensively reported, its strategic importance is underscored by its use in the synthesis of compounds with potential immunomodulatory and cytostatic properties.

A notable example of its application is in the preparation of a series of phenyl-2,4-diaminoquinazoline-6-carboxylate and 2,4-diaminoquinazolin-6-yl-benzoate derivatives. These resulting compounds have been investigated for their potential to treat inflammatory conditions and cell proliferation disorders. The synthetic pathway to these more complex molecules relies on the carboxylic acid group at the 6-position of the 2,4-diaminoquinazoline core, which allows for the attachment of various other chemical moieties through esterification or amidation reactions.

The synthesis of this compound itself is a multi-step process that has been detailed in patent literature. A common route begins with a commercially available starting material, such as 3-cyano-4-fluorobenzoic acid. The synthesis proceeds through protection of the carboxylic acid group, followed by a cyclization reaction with guanidine (B92328) carbonate to form the 2,4-diaminoquinazoline ring system, and finally deprotection to yield the desired 6-carboxylic acid derivative.

Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Cyano-4-fluorobenzoic acid | Alcohol (e.g., Methanol), Coupling Agent (e.g., Thionyl chloride) | Protected 3-cyano-4-fluorobenzoic acid (e.g., methyl ester) | Protection of the carboxylic acid group |

| 2 | Protected 3-cyano-4-fluorobenzoic acid | Guanidine carbonate | Protected 2,4-diaminoquinazoline-6-carboxylate | Cyclization to form the quinazoline (B50416) ring |

| 3 | Protected 2,4-diaminoquinazoline-6-carboxylate | Alkaline hydrolysis (e.g., NaOH) | This compound | Deprotection to yield the final product |

The availability of this key intermediate allows researchers to systematically explore the structure-activity relationships of a wide range of 2,4-diaminoquinazoline-6-carboxamides and esters. By varying the substituents attached to the carboxylic acid group, medicinal chemists can modulate the physicochemical and pharmacological properties of the final compounds, with the aim of optimizing their therapeutic potential. This strategic use of this compound as a molecular scaffold solidifies its importance in the ongoing quest for novel and effective therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

207562-23-0 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

2,4-diaminoquinazoline-6-carboxylic acid |

InChI |

InChI=1S/C9H8N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h1-3H,(H,14,15)(H4,10,11,12,13) |

InChI Key |

VKRRUHZSESLPFR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C(=O)O)C(=NC(=N2)N)N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=NC(=N2)N)N |

Origin of Product |

United States |

Ii. Methodologies for the Chemical Synthesis of 2,4 Diaminoquinazoline 6 Carboxylic Acid and Its Analogues

Established Synthetic Pathways for 2,4-Diaminoquinazolines

The construction of the 2,4-diaminoquinazoline core can be achieved through several established synthetic routes. These methods offer versatility in terms of starting materials and the potential for diversification to create libraries of analogues for drug discovery.

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. wikipedia.org In the context of 2,4-diaminoquinazoline synthesis, this approach is often employed in solid-phase synthesis strategies to attach diverse amine functionalities to the quinazoline (B50416) scaffold. acs.org The process typically involves the reaction of a support-bound amine with a suitable quinazoline precursor, followed by reduction of the resulting imine intermediate. wikipedia.orgacs.org Optimization of reductive amination conditions is crucial for the successful generation of compound libraries. acs.orgacs.orgnih.gov

An efficient route to N(4)-substituted 2,4-diaminoquinazolines has been developed utilizing a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization step using an iron-hydrochloric acid system. nih.govorganic-chemistry.org This method is notable for its tolerance of subsequent intramolecular N-alkylation, allowing for the one-pot synthesis of fused heterocyclic systems. nih.govorganic-chemistry.org The traditional methods for synthesizing these compounds often provide modest yields or necessitate harsh reaction conditions, making this reductive cyclization a practical and economical alternative. organic-chemistry.org

| Method | Key Features | Application |

| Solid-Phase Reductive Amination | Use of polymer-bound amines; requires optimization of reaction conditions. acs.orgnih.gov | Generation of combinatorial libraries of 2,4-diaminoquinazolines. acs.org |

| Cascade Reductive Cyclization | Tandem condensation of cyanoimidate-amine and reductive cyclization with Fe/HCl. nih.govorganic-chemistry.org | Efficient synthesis of N(4)-substituted 2,4-diaminoquinazolines and tricyclic quinazolines. nih.govorganic-chemistry.org |

A novel synthetic method for 2,4-diamino-6-arylmethylquinazolines has been developed that utilizes palladium(0)-catalyzed organozinc chemistry. nih.govacs.org This approach provides a powerful tool for the introduction of arylmethyl groups at the 6-position of the quinazoline ring, a common structural motif in biologically active molecules. The use of a palladium catalyst allows for efficient cross-coupling reactions under relatively mild conditions. nih.govacs.org This methodology is significant for creating analogues with diverse substitutions on the arylmethyl moiety, which can be crucial for modulating pharmacological activity.

Solid-phase synthesis has become an important tool for the rapid generation of libraries of compounds for high-throughput screening. acs.org Several solid-phase approaches have been developed for the synthesis of 2,4-diaminoquinazoline libraries. acs.orgacs.orgnih.gov

A common strategy involves the following key steps:

Attachment of a primary amine to a solid support. acs.orgnih.gov

Reaction of the support-bound amine with a 2,4-dichloroquinazoline (B46505) derivative, such as 6,7-dimethoxy-2,4-dichloroquinazoline. acs.orgacs.orgnih.gov

Displacement of the second chlorine atom with another amine in solution. acs.orgacs.orgnih.gov

Cleavage of the final product from the solid support, typically using trifluoroacetic acid (TFA). acs.orgacs.orgnih.gov

This sequential nucleophilic aromatic substitution (SNAr) approach allows for the introduction of two points of diversity into the 2,4-diaminoquinazoline scaffold. acs.org Another solid-phase method involves the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin, which proceeds via a traceless cleavage and cyclization. nih.gov

| Solid-Phase Method | Starting Materials | Key Steps | Diversity Points |

| Sequential SNAr | Polymer-bound amines, 2,4-dichloroquinazoline, various amines. acs.org | 1. Amine attachment to resin. 2. Reaction with dichloroquinazoline. 3. Displacement of second chlorine. 4. Cleavage from resin. acs.org | N2 and N4 positions. |

| Traceless Cleavage | Acyl isothiocyanate resin, 2-aminobenzonitriles, amines. nih.gov | Sequential condensation followed by traceless cleavage and cyclization. nih.gov | N2 and N4 positions. |

Cyclocondensation reactions are fundamental to the construction of the quinazoline ring system. One approach involves the reaction of 1,2-diamines with 1,2-diketones in a protic organic solvent to form a pyrazine ring, which can be extended to more complex systems. jlu.edu.cn For the synthesis of 2,4-diaminoquinazolines, a key strategy is the cyclocondensation of 2-aminobenzonitriles with various amines. nih.gov

A recently developed efficient route to N(4)-substituted 2,4-diaminoquinazolines employs a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization in an iron-HCl system. organic-chemistry.org This method showcases the power of cascade reactions to build molecular complexity in a single pot. nih.gov

Direct amination methods are also employed, particularly in the later stages of a synthetic sequence, to introduce the amino groups at the 2- and 4-positions. For instance, in the solid-phase synthesis described earlier, the displacement of chlorine atoms on a 2,4-dichloroquinazoline with amines is a direct amination step. acs.orgnih.gov

Synthesis of Carboxylic Acid Functionalized Quinazolines

The introduction of a carboxylic acid group onto the quinazoline scaffold is a key step in the synthesis of 2,4-diaminoquinazoline-6-carboxylic acid and its analogues. This functional group can serve as a handle for further derivatization or be crucial for biological activity.

While the target compound has a carboxylic acid at the 6-position, the synthesis of quinazoline-4-carboxylic acid derivatives provides valuable insights into methodologies for introducing this functional group to the quinazoline ring system.

A one-pot, three-component synthesis of 2-phenyl-quinazoline-4-carboxylic acid has been reported. hacettepe.edu.tr This reaction involves the condensation of the sodium salt of (2-amino-phenyl)-oxo-acetic acid (obtained from the hydrolysis of isatin) with an aldehyde (e.g., benzaldehyde) and ammonium (B1175870) acetate (B1210297). hacettepe.edu.tr The resulting carboxylic acid can then be converted to a variety of ester and amide derivatives. hacettepe.edu.trdergipark.org.tr For example, new ester derivatives can be synthesized by reacting the carboxylic acid with various alcohols in the presence of sulfuric acid. dergipark.org.tr Amide derivatives can be obtained by first converting the carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl2), followed by reaction with various aliphatic and aromatic amines. dergipark.org.tr

Another study describes the design and synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective Aurora A kinase inhibitor. nih.gov This highlights the importance of carboxylic acid-functionalized quinazolines in the development of targeted therapeutic agents.

| Method | Starting Materials | Product | Further Derivatization |

| One-pot Three-component Synthesis | (2-amino-phenyl)-oxo-acetic acid sodium salt, aldehyde, ammonium acetate. hacettepe.edu.trdergipark.org.tr | 2-Aryl-quinazoline-4-carboxylic acid. hacettepe.edu.trdergipark.org.tr | Esterification with alcohols/H2SO4; Amidation via acyl chloride with SOCl2 and amines. dergipark.org.tr |

| Structural Modification of Known Inhibitors | Based on existing inhibitor scaffolds. nih.gov | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. nih.gov | Further structural and molecular optimization. nih.gov |

Integration of Carboxylic Acid Functionality into Anilinoquinazoline Scaffolds

A key synthetic challenge in the development of certain quinazoline-based therapeutic agents is the introduction of a carboxylic acid moiety. This functional group can be crucial for mimicking the endogenous ligands of target enzymes or for improving the pharmacokinetic properties of the drug candidate. One notable approach involves the appendage of a free carboxylic acid functionality to an anilinoquinazoline privileged scaffold. nih.govumich.eduorganic-chemistry.org

In a representative synthesis, 2-aryl-4-chloroquinazoline intermediates are reacted with aminobenzoic acid derivatives. nih.gov This reaction is typically carried out in a suitable solvent such as isopropanol, often with catalytic amounts of acid (e.g., HCl), and heated under reflux. nih.gov The carboxylic acid group can be positioned at the ortho, meta, or para position of the anilino motif, providing a library of isomeric compounds for biological evaluation. nih.govumich.eduorganic-chemistry.org This method allows for the direct incorporation of the carboxylic acid functionality in a late-stage modification of the anilinoquinazoline core structure.

Table 1: Synthesis of 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Derivatives

| Starting Material 1 | Starting Material 2 | Product |

|---|---|---|

| 2-Aryl-4-chloroquinazoline | Aminobenzoic acid | 2-Aryl-quinazolin-4-yl aminobenzoic acid |

This interactive table summarizes the general reaction for integrating a carboxylic acid functionality into anilinoquinazoline scaffolds.

Acylation and Ring-Closure Reactions in Derivative Synthesis

Acylation and subsequent ring-closure reactions are fundamental strategies in the synthesis of the quinazoline core and its derivatives. These reactions often form the heterocyclic ring system from acyclic or simpler cyclic precursors. One common approach begins with anthranilic acid or its derivatives. For instance, 2-aminobenzoic acid can be condensed with potassium cyanate (B1221674) and then cyclized to form quinazoline-2,4-dione. researchgate.netresearchgate.net This dione can then be converted to a 2,4-dichloroquinazoline intermediate by refluxing with phosphorus oxychloride. researchgate.netresearchgate.net This dichloro derivative serves as a versatile precursor for the synthesis of various 2,4-diaminoquinazoline analogues through sequential nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net

Solid-phase synthesis has also been employed for the preparation of 2,4-diaminoquinazoline libraries. In one such method, a support-bound amine is acylated with an activated carboxylic acid, which is a key step in building the final molecule. semanticscholar.org Cascade reductive cyclization represents another efficient method, where a tandem condensation of a cyanoimidate with an amine is followed by a reductive cyclization using an iron-HCl system to furnish N4-substituted 2,4-diaminoquinazolines. acs.orgresearchgate.net

A photoredox-catalyzed acylation/cyclization of 2-isocyanobiaryls with oxime esters has been developed for the synthesis of 6-acyl phenanthridines. nih.gov While not directly applied to quinazolines, this method demonstrates the utility of modern synthetic techniques in forming acylated heterocyclic compounds.

Strategies for Analogue and Derivative Synthesis

The development of a diverse range of analogues and derivatives of this compound is essential for exploring their biological activities. Synthetic strategies have been devised to introduce substituents at various positions of the quinazoline ring, most notably at the N9 and C6 positions, and to create hybrid molecules such as folic acid analogues.

Substitution at the N9 position of the 2,4-diaminoquinazoline scaffold has been shown to significantly influence biological activity. The synthesis of N9-substituted analogues typically involves the N-alkylation of a pre-formed 2,4,6-triaminoquinazoline intermediate. nih.govrsc.org

A general synthetic route starts with the reduction of 2,4-diamino-6-nitroquinazoline to yield 2,4,6-triaminoquinazoline. nih.govrsc.org This is followed by reductive amination with an appropriate aldehyde or naphthaldehyde to introduce a substituent at the C6-amino group. The final step is the N9-alkylation, which can be achieved using various alkylating agents. nih.govrsc.org Studies have shown that the nature of the N9-alkyl group, such as methyl, ethyl, propyl, or cyclopropylmethyl, can have a significant impact on the inhibitory potency of the compounds against specific biological targets. nih.govrsc.org For instance, N9-ethyl substitution has been identified as being optimal for the inhibitory activity of certain 2,4-diaminoquinazolines against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. nih.govrsc.org

Table 2: General Synthesis of N9-Substituted 2,4-Diaminoquinazolines

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Reduction | 2,4-Diamino-6-nitroquinazoline, Raney nickel |

| 2 | Reductive Amination | 2,4,6-Triaminoquinazoline, Aldehyde/Naphthaldehyde |

| 3 | N9-Alkylation | C6-substituted-2,4,6-triaminoquinazoline, Alkylating agent |

This interactive table outlines the key steps in the synthesis of N9-substituted 2,4-diaminoquinazolines.

Modification at the C6 position of the 2,4-diaminoquinazoline core is a common strategy for generating analogues with diverse properties. A variety of substituents, including arylmethyl and phenyl/quinolinyl linkers, have been successfully introduced at this position. rsc.orgmdpi.com

One approach involves a multi-step synthesis starting from 5-amino-2-fluorobenzonitrile. rsc.org This starting material is first acylated with chloroacetyl chloride. The resulting intermediate is then reacted with a substituted phenol or 8-hydroxyquinoline to introduce the desired linker at the position that will become C6 of the quinazoline ring. Finally, a cyclocondensation reaction with guanidine (B92328) carbonate affords the C6-substituted 2,4-diaminoquinazoline. rsc.org

A novel method for the synthesis of 2,4-diamino-6-arylmethylquinazolines utilizes palladium(0)-catalyzed organozinc chemistry. mdpi.com This approach offers an alternative and potentially more efficient route to a specific class of C6-substituted analogues.

The structural similarity of the 2,4-diaminoquinazoline scaffold to the pteridine ring of folic acid has led to the design and synthesis of numerous quinazoline-based folic acid analogues. nih.gov These compounds are often potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.

The synthesis of these analogues typically involves the construction of a quinazoline core bearing substituents that mimic those found in folic acid. This often includes a C6-substituent that is linked to a p-aminobenzoylglutamic acid moiety. The specific synthetic routes can vary but generally involve the coupling of a pre-functionalized quinazoline intermediate with the appropriate side chain components. The development of these analogues has been a significant area of research in cancer chemotherapy.

Optimization and Efficiency in Synthesis Protocols

Cascade reductive cyclization has emerged as a highly efficient one-pot procedure for the synthesis of N4-substituted 2,4-diaminoquinazolines. acs.org This method involves the tandem condensation of a cyanoimidate with an amine, followed by reductive cyclization, often using an iron-HCl system. acs.org This approach avoids the isolation of intermediates and can tolerate subsequent intramolecular N-alkylation to produce fused heterocyclic systems. acs.org

For the synthesis of polyhalogenated 2,4-diaminoquinazolines, a solvent-free and catalyst-free method has been reported. This reaction involves heating polyhaloisophthalonitriles with guanidine carbonate, providing good yields of the desired products and offering a more environmentally friendly synthetic route.

Furthermore, one-pot reactions have been developed for the synthesis of N-substituted quinazolinone derivatives, utilizing the Dimroth rearrangement as a key step. Such protocols are particularly advantageous for large-scale synthesis due to their operational simplicity. Solid-phase synthesis has also been optimized for the preparation of 2,4-diaminoquinazoline libraries, allowing for the rapid generation of a large number of compounds for biological screening. semanticscholar.org

Table 3: Comparison of Optimized Synthesis Protocols

| Method | Key Features | Advantages |

|---|---|---|

| Cascade Reductive Cyclization | One-pot tandem condensation and cyclization | High efficiency, avoids intermediate isolation |

| Solvent-Free Synthesis | Reaction of polyhaloisophthalonitriles with guanidine carbonate without solvent | Environmentally friendly, good yields |

| One-Pot Dimroth Rearrangement | Synthesis of N-substituted quinazolinones | Suitable for large-scale synthesis, operational simplicity |

| Solid-Phase Synthesis | Synthesis on a polymer support | Rapid generation of compound libraries |

This interactive table summarizes and compares different optimized synthetic protocols for 2,4-diaminoquinazoline derivatives.

Iii. Molecular Mechanisms of Action and Biological Targets in Preclinical Studies

Enzyme Inhibition Profiles

The primary and most studied mechanism of action for 2,4-diaminoquinazoline compounds is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. By inhibiting DHFR, these compounds disrupt DNA synthesis and cell replication, leading to cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and various pathogens. nih.gov

Derivatives of 2,4-diaminoquinazoline have demonstrated significant inhibitory activity against DHFR from various parasitic organisms, highlighting their potential as anti-parasitic agents.

Pneumocystis carinii : Nonclassical antifolates based on the 2,4-diaminoquinazoline scaffold have been synthesized and evaluated as potent inhibitors of Pneumocystis carinii DHFR (pcDHFR). nih.govnih.gov For instance, N9-substituted 2,4-diaminoquinazolines have shown high potency, with some analogues exhibiting IC50 values in the nanomolar range. nih.govresearchgate.net The substitution pattern on the quinazoline (B50416) ring has been found to be crucial for activity, with certain modifications leading to a significant increase in potency against pcDHFR. nih.gov For example, an N9-ethyl substituted 2,4-diaminoquinazoline derivative with a 2,5-dimethoxybenzylamino group showed an IC50 value of 9.9 nM against pcDHFR. nih.govresearchgate.net

Toxoplasma gondii : The same series of N9-substituted 2,4-diaminoquinazolines also displayed potent inhibition of Toxoplasma gondii DHFR (tgDHFR). nih.govresearchgate.net The N9-ethyl derivative mentioned above was also highly active against tgDHFR, with an IC50 value of 3.7 nM. nih.govresearchgate.net These findings suggest that the 2,4-diaminoquinazoline core can be effectively modified to achieve potent inhibition of this key parasitic enzyme.

Plasmodium falciparum : Various 6-substituted 2,4-diaminoquinazoline derivatives have been tested for their activity against the malaria parasite Plasmodium falciparum. documentsdelivered.comresearchgate.net Several of these compounds exhibited potent inhibition of parasite growth, with IC50 values below 50 nM. documentsdelivered.comresearchgate.net The most potent compound in one study, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, had an IC50 of 9 nM. documentsdelivered.comresearchgate.net The activity of these compounds was potentiated by a dihydropteroate (B1496061) synthase inhibitor, confirming that their mechanism of action is indeed the inhibition of DHFR. documentsdelivered.comresearchgate.net Molecular docking studies have further elucidated the binding modes of these compounds within the active site of P. falciparum DHFR, providing a rationale for their observed activity and a basis for the design of more potent inhibitors. nih.gov

Table 1: Inhibitory Activity of 2,4-Diaminoquinazoline Derivatives against Parasitic DHFR

| Compound Derivative | Parasite | IC50 (nM) | Reference |

|---|---|---|---|

| N9-Ethyl-2,4-diaminoquinazoline | Pneumocystis carinii | 9.9 | nih.govresearchgate.net |

| N9-Ethyl-2,4-diaminoquinazoline | Toxoplasma gondii | 3.7 | nih.govresearchgate.net |

| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Plasmodium falciparum | 9 | documentsdelivered.comresearchgate.net |

While targeting parasitic DHFR is a key therapeutic strategy, the selectivity of these inhibitors against human DHFR (hDHFR) is a critical factor in minimizing potential side effects. Several studies have evaluated 2,4-diaminoquinazoline derivatives for their inhibitory activity against hDHFR. researchgate.netmdpi.com In some cases, these compounds have shown potent inhibition of the human enzyme, with IC50 values around 1 nM. researchgate.net The structural features that confer high affinity for parasitic DHFR can sometimes also lead to strong inhibition of the human counterpart, necessitating careful design to achieve selectivity. For example, a study on methotrexate (B535133) analogs found that a 2,4-diaminoquinazoline derivative inhibited DHFR with an IC50 of 7 nM. nih.gov

Table 2: Inhibitory Activity of 2,4-Diaminoquinazoline Derivatives against Human DHFR

| Compound Derivative | IC50 (nM) | Reference |

|---|---|---|

| 2,4-diaminoquinazoline antifolate | ~1 | researchgate.net |

| Methotrexate analog with 2,4-diaminoquinazoline | 7 | nih.gov |

In the quest for more effective anticancer agents, researchers have explored the development of dual inhibitors that can target multiple key enzymes in the folate pathway simultaneously. Both DHFR and thymidylate synthase (TS) are critical for DNA synthesis, and their concurrent inhibition can lead to a more profound therapeutic effect. nih.gov While the primary focus for 2,4-diaminoquinazolines has been on DHFR inhibition, the concept of dual inhibition has been explored with structurally related compounds like pyrrolo[2,3-d]pyrimidines. nih.gov These studies have shown that it is possible to design single molecules that potently inhibit both human TS and DHFR. nih.gov Although specific studies on 2,4-diaminoquinazoline-6-carboxylic acid as a dual inhibitor are not prominent, the broader principle of designing multi-targeted antifolates is an active area of research. nih.govnih.gov

Beyond the folate pathway, derivatives of 2,4-diaminoquinazoline have been identified as novel inhibitors of Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. A series of novel 2,4-diaminoquinazoline derivatives were designed and synthesized, and they exhibited significant anti-proliferative activities against various cancer cell lines. nih.gov One of the most potent compounds was found to reduce the expression levels of Her2, a well-known Hsp90 client protein. nih.gov

Table 3: Hsp90 Inhibitory Activity of a 2,4-Diaminoquinazoline Derivative

| Activity | Finding | Reference |

|---|---|---|

| Her2 Protein Reduction | Significant reduction in expression levels | nih.gov |

In addition to enzyme inhibition, certain 2,4-diaminoquinazoline derivatives have been identified as potent agonists of Toll-like receptors (TLRs), specifically TLR7 and TLR8. researchgate.netnih.govfigshare.com TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. Activation of TLR7 and TLR8, which recognize single-stranded RNA, triggers a signaling cascade that leads to the production of various cytokines and the activation of an immune response.

A novel series of 2,4-diaminoquinazolines was identified as potent dual agonists of TLR7 and TLR8. researchgate.netsmolecule.com The stereochemistry of the amino alcohol substituent on the quinazoline ring was found to be a key determinant of TLR7/8 selectivity. researchgate.net One particular derivative, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexanol, was identified as a potent dual agonist. nih.gov Another study described the discovery of selective TLR7 agonists from the 2,4-diaminoquinazoline class. figshare.com The ability of these compounds to stimulate an immune response makes them promising candidates for the treatment of viral infections and as vaccine adjuvants.

Table 4: TLR Agonist Activity of a 2,4-Diaminoquinazoline Derivative

| Receptor | Activity | EC50 (µM) | Reference |

|---|---|---|---|

| TLR8 | Agonist | ~0.052 |

Wnt Signaling Pathway Inhibition (via Lef1)

Preclinical research has identified derivatives of the 2,4-diaminoquinazoline scaffold as inhibitors of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often aberrantly activated in various cancers. nih.govnih.gov The mechanism of inhibition is centered on targeting the lymphoid enhancer-binding factor 1 (Lef1), a key transcription factor in the pathway. nih.gov In the canonical Wnt pathway, the accumulation of β-catenin leads to its interaction with Tcf/Lef transcription factors, driving the expression of oncogenes. nih.gov

A 2,4-diamino-quinazoline (2,4-DAQ) compound has been shown to be a selective inhibitor of Lef1. nih.gov Studies in gastric cancer models, where Lef1 expression is often significantly upregulated and correlates with cancer progression, demonstrated that this inhibitor could suppress the expression of Wnt/β-catenin target genes. nih.gov This inhibition leads to a reduction in cancer cell growth and invasiveness. nih.gov

Table 1: Downstream Gene Targets of 2,4-DAQ in Wnt Pathway Inhibition

| Target Gene | Function in Wnt Pathway | Effect of Inhibition | Reference |

|---|---|---|---|

| AXIN2 | Negative feedback regulator | Suppression of expression | nih.gov |

| MYC | Oncogenic transcription factor | Suppression of expression | nih.gov |

| LGR5 | Stem cell marker, Wnt target | Suppression of expression | nih.gov |

This targeted inhibition of the β-catenin-TCF/LEF signaling axis highlights the potential of the quinazoline scaffold in developing treatments for cancers characterized by overactive Wnt signaling. nih.gov

Carbonic Anhydrase IX and XII Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and a proton. cloudfront.net Certain isoforms, particularly the transmembrane, tumor-associated hCA IX and hCA XII, are involved in tumorigenesis by regulating pH in the tumor microenvironment. cloudfront.netresearchgate.net Research into quinazoline-based carboxylic acids has revealed their potential as inhibitors of these specific CA isoforms. cloudfront.net

A study involving a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives demonstrated selective inhibitory activity against hCA IX and hCA XII, with little to no effect on the cytosolic isoforms hCA I and II. cloudfront.net The inhibitory potency was influenced by the substitution pattern on the quinazoline scaffold. cloudfront.net

Notably, all tested quinazoline-based carboxylic acids showed good to excellent inhibition of hCA XII, with inhibition constants (Kᵢs) in the sub-micromolar to low micromolar range. cloudfront.net For instance, one of the most effective compounds, derivative 8c , exhibited a Kᵢ value of 0.25 µM against hCA XII. cloudfront.net The inhibition of hCA IX was also observed, though generally less potent than against hCA XII. cloudfront.net

Table 2: Inhibitory Activity (Kᵢ) of Selected Quinazoline Carboxylic Acids against Carbonic Anhydrase Isoforms (µM)

| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |

|---|---|---|---|---|---|

| 8a | 87.7 | >100 | 10.1 | 1.1 | cloudfront.net |

| 8b | 73.2 | >100 | 11.2 | 0.42 | cloudfront.net |

| 8c | 66.3 | >100 | 12.3 | 0.25 | cloudfront.net |

| Acetazolamide (Standard) | 0.25 | 0.012 | 0.025 | 0.0058 | cloudfront.net |

These findings underscore the potential of the quinazoline carboxylic acid structure as a scaffold for developing selective inhibitors of tumor-associated carbonic anhydrases. cloudfront.net

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are established therapeutic targets for anticancer drugs. nih.gov Agents that interfere with tubulin dynamics can arrest cell division and induce apoptosis. Derivatives of 2,4-diaminoquinazoline have been investigated as inhibitors of tubulin polymerization, acting similarly to known agents like Nocodazole and Colchicine. nih.govsemanticscholar.org

In one study, a series of nine 2,4-diaminoquinazoline derivatives were synthesized and evaluated for their antiproliferative activities. nih.govsemanticscholar.org Two compounds, 4e and 4i , emerged as the most potent, demonstrating significant activity against several cancer cell lines. semanticscholar.org Further investigation revealed that these compounds exert their antiproliferative effects by inhibiting tubulin polymerization. nih.govsemanticscholar.org Western blot analysis in SK-LU-1 cells showed that compound 4i produced the highest ratio of soluble (unpolymerized) to polymerized tubulin, indicating a potent depolymerizing effect. semanticscholar.org Molecular docking studies suggest these derivatives likely bind at or near the colchicine-binding site on β-tubulin. nih.govsemanticscholar.org

Conversely, other studies have shown that different substitutions on the 2,4-disubstituted quinazoline scaffold can lead to the opposite effect: the induction of tubulin polymerization, similar to the mechanism of paclitaxel. mdpi.com This highlights the versatility of the quinazoline core, where specific structural modifications can tune the biological activity toward either inhibition or promotion of tubulin assembly. semanticscholar.orgmdpi.com

β-Amyloid Aggregation Inhibition

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathology of Alzheimer's disease. nih.govumich.edu Small molecules that can inhibit this aggregation process are valuable as research tools and potential therapeutic leads. nih.gov A library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives has been synthesized and assessed for its ability to inhibit the aggregation of both Aβ40 and Aβ42. nih.gov

Structure-activity relationship studies identified specific derivatives with potent anti-aggregation properties. nih.gov The position of substituents on the quinazoline ring was found to be crucial for activity. An N⁴-isomer, compound 3k (N⁴-(4-bromobenzyl)quinazoline-2,4-diamine), was identified as a highly potent inhibitor of Aβ40 aggregation, with an IC₅₀ value of 80 nM. nih.gov This potency was approximately 18-fold greater than that of the reference compound curcumin.

Meanwhile, the corresponding N²-isomer, compound 4k (N²-(4-bromobenzyl)quinazoline-2,4-diamine), demonstrated superior, dual inhibition of both Aβ40 and Aβ42 aggregation, with an IC₅₀ of 1.7 µM for both. nih.gov Kinetic studies and transmission electron microscopy confirmed that these compounds effectively prevent the formation of various Aβ aggregates, including oligomers and fibrils. nih.gov

Table 3: β-Amyloid Aggregation Inhibition by Lead 2,4-Diaminoquinazoline Derivatives

| Compound | Target | IC₅₀ | Comparison to Curcumin | Reference |

|---|---|---|---|---|

| 3k | Aβ40 | 80 nM | ~18-fold more potent | nih.gov |

| 3k | Aβ42 | 14.8 µM | Less potent | nih.gov |

| 4k | Aβ40 | 1.7 µM | Less potent | nih.gov |

| 4k | Aβ42 | 1.7 µM | ~1.8-fold more potent | nih.gov |

| Curcumin | Aβ40 | 1.5 µM | Reference | nih.gov |

| Curcumin | Aβ42 | 3.1 µM | Reference | nih.gov |

These results establish the 2,4-diaminoquinazoline scaffold as a promising template for designing novel agents to study and potentially modulate the amyloid cascade in Alzheimer's disease. nih.gov

Proteasome 19S RP Inhibition

The 26S proteasome is a multi-subunit complex essential for protein homeostasis, and its 19S regulatory particle (RP) is responsible for recognizing, deubiquitinating, and unfolding protein substrates before their degradation in the 20S core. nih.gov Inhibition of the proteasome, particularly its deubiquitinase (DUB) activity associated with the 19S RP, is a validated strategy in cancer therapy.

In the context of the 2,4-diaminoquinazoline scaffold, preclinical data directly linking its derivatives to the inhibition of the proteasome 19S RP are not prominently featured in the available scientific literature. While the broader quinazoline class has been explored for various enzymatic inhibitions, specific studies detailing the interaction with and inhibition of the 19S RP by this compound or its close analogs have not been identified in the searched results. Further research is required to determine if this mechanism is a biological target for this class of compounds.

Pancreatic β-Cell Protection via Endoplasmic Reticulum (ER) Stress Alleviation

The dysfunction and death of pancreatic β-cells, which are responsible for insulin (B600854) production, are central to the development of diabetes. A primary cause of β-cell failure is chronic endoplasmic reticulum (ER) stress, which occurs when the ER's protein-folding capacity is overwhelmed. Consequently, alleviating ER stress is a promising therapeutic strategy.

Derivatives of 2,4-diaminoquinazoline have been identified as a novel class of agents that protect pancreatic β-cells from ER stress-induced death. Through structure-activity relationship optimization, a lead compound, designated 9c , was found to markedly protect β-cells from dysfunction and apoptosis with high efficacy.

Compound 9c demonstrated a potent protective effect with an EC₅₀ value of 0.56 µM and a maximal rescue activity of 80%. Crucially, it was shown to restore glucose-stimulated insulin secretion in primary human islet β-cells that had been impaired by ER stress. The mechanism of action involves the alleviation of ER stress through the suppression of key genes within the unfolded protein response (UPR) and apoptotic pathways.

Table 4: Protective Activity of Compound 9c on Pancreatic β-Cells

| Compound | Activity | EC₅₀ | Max. Rescue | Mechanism | Reference |

|---|

| 9c | β-cell protection from ER stress | 0.56 µM | 80% | Alleviation of ER stress; Suppression of UPR and apoptosis genes | |

This research highlights a non-cancer-related application for the 2,4-diaminoquinazoline scaffold, targeting cellular stress pathways relevant to metabolic diseases like diabetes.

Downstream Cellular and Molecular Effects

The inhibition of various molecular targets by 2,4-diaminoquinazoline derivatives leads to a range of significant downstream cellular and molecular consequences observed in preclinical models.

In the context of Wnt signaling inhibition, targeting Lef1 with a 2,4-diamino-quinazoline compound leads to the direct suppression of oncogenic target genes such as MYC and the stem cell marker LGR5. nih.gov This results in dose-dependent inhibition of cancer cell viability and clonogenicity, along with the induction of apoptosis, which is verified by the activation of caspases and the cleavage of PARP-1. nih.gov

For derivatives that inhibit tubulin polymerization, the primary downstream effect is antiproliferative activity against various cancer cell lines. nih.govsemanticscholar.org This occurs through the disruption of the microtubule network, leading to cell cycle arrest and ultimately cell death. nih.gov

In models of Alzheimer's disease, the inhibition of β-amyloid aggregation by specific 2,4-diaminoquinazoline isomers prevents the formation of neurotoxic species, from small oligomers to mature fibrils. nih.gov This demonstrates a potential to interfere with a key pathological cascade in neurodegeneration.

Finally, in the context of metabolic disease, the alleviation of ER stress in pancreatic β-cells has profound downstream effects. It restores the crucial physiological function of glucose-stimulated insulin secretion and promotes the survival of these vital cells in the face of stress, thereby preserving islet function.

Apoptotic Pathway Induction

The induction of programmed cell death, or apoptosis, is a cornerstone of many anticancer therapies. Derivatives of 2,4-diaminoquinazoline have been shown to effectively trigger this process in cancer cells.

In studies on gastric cancer, 2,4-diaminoquinazoline (2,4-DAQ) has been identified as an agent that promotes apoptosis. nih.govnih.gov Treatment of gastric cancer cell lines with 2,4-DAQ led to a dose-dependent increase in the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are key markers of apoptosis. nih.gov This indicates that the compound activates the caspase-dependent apoptotic pathway, leading to the suppression of gastric cancer cell growth. nih.govnih.gov

Further research on other quinazoline derivatives has reinforced their pro-apoptotic capabilities. For instance, certain 2-sulfanylquinazolin-4(3H)-one derivatives have been shown to induce both early and late apoptosis in hepatocellular carcinoma (HepG2) cells. mdpi.com This was accompanied by an upregulation of pro-apoptotic genes such as caspase-3, caspase-9, and Bax, and a downregulation of the anti-apoptotic gene Bcl-2. mdpi.com Similarly, a novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative, compound 6e, was found to induce apoptosis in breast cancer (MCF-7) cell lines. researchgate.net

Table 1: Effect of 2,4-Diaminoquinazoline and its Derivatives on Apoptotic Markers

| Compound | Cell Line | Apoptotic Markers | Outcome | Reference |

|---|---|---|---|---|

| 2,4-Diaminoquinazoline (2,4-DAQ) | AGS, MKN45 (Gastric Cancer) | Cleaved caspase-3, Cleaved PARP | Induction of apoptosis | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HepG2 (Hepatocellular Carcinoma) | Upregulation of caspase-3, caspase-9, Bax; Downregulation of Bcl-2 | Induction of apoptosis | mdpi.com |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast Cancer) | Increased apoptotic cell population | Induction of apoptosis | researchgate.net |

Gene Expression Modulation (e.g., Wnt/β-catenin target genes, SMN2 transcription)

The ability of 2,4-diaminoquinazoline derivatives to alter gene expression profiles is a key aspect of their mechanism of action, with significant implications for both cancer and genetic disorders.

Wnt/β-catenin Target Genes: The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to the activation of target genes that promote tumor growth. 2,4-diaminoquinazoline (2,4-DAQ) has been identified as a selective inhibitor of this pathway. nih.govnih.gov It has been shown to suppress the expression of critical Wnt/β-catenin target genes, including AXIN2, MYC, and LGR5, in gastric cancer cells. nih.govnih.gov The downregulation of MYC is particularly noteworthy as it is a potent promoter of cell proliferation. nih.gov LGR5 is also considered a cancer stem cell marker in gastric cancer, suggesting that 2,4-DAQ may also target cancer stemness. nih.gov

SMN2 Transcription: In the context of spinal muscular atrophy (SMA), a neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein, 2,4-diaminoquinazoline derivatives have emerged as promising therapeutic agents. nih.govnih.govoup.com SMA results from the loss of the SMN1 gene, but a nearly identical gene, SMN2, remains. nih.gov However, due to a single nucleotide difference, the majority of transcripts from SMN2 lack exon 7, leading to a non-functional protein. nih.gov

Certain C5-substituted 2,4-diaminoquinazoline derivatives have been developed as potent activators of the SMN2 promoter. nih.govnih.govnih.gov These compounds have been shown to increase the transcription of the SMN2 gene, leading to a higher production of full-length, functional SMN protein. nih.govoup.comnih.gov For example, the compound D156844, a piperidine (B6355638) 2,4-diaminoquinazoline, was found to be a highly potent activator of SMN2 promoter activity. nih.gov This mechanism is believed to involve the inhibition of the mRNA decapping scavenger enzyme (DcpS). nih.govresearchgate.net

Table 2: Modulation of Gene Expression by 2,4-Diaminoquinazoline Derivatives

| Compound/Derivative | Target Pathway/Gene | Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| 2,4-Diaminoquinazoline (2,4-DAQ) | Wnt/β-catenin target genes (AXIN2, MYC, LGR5) | Downregulation | Gastric cancer cells (AGS) | nih.gov |

| C5-substituted 2,4-diaminoquinazolines (e.g., D156844) | SMN2 promoter | Activation/Upregulation | Mouse models of SMA, SMA patient fibroblasts | nih.govnih.govoup.com |

Protein Expression Modulation (e.g., Her2, Hsp70, SMN protein)

Consistent with their effects on gene expression, 2,4-diaminoquinazoline derivatives also modulate the expression levels of key proteins involved in disease pathogenesis.

Her2 and Hsp70: Human Epidermal Growth Factor Receptor 2 (Her2) is a critical therapeutic target in certain cancers, particularly breast cancer. nih.gov Some quinazoline derivatives have been developed as inhibitors of Her2. nih.gov These compounds can inhibit the phosphorylation of Her2, a key step in its activation. nih.gov Furthermore, novel 2,4-diaminoquinazoline derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). sci-hub.se Inhibition of Hsp90, a chaperone protein for Her2, leads to a significant reduction in Her2 protein expression levels. sci-hub.se Interestingly, the inhibition of Hsp90 by these compounds also leads to an induction of Hsp70 protein expression, which is a classic cellular response to Hsp90 inhibition. sci-hub.se

SMN Protein: The ultimate goal of modulating SMN2 gene expression in SMA is to increase the levels of functional SMN protein. nih.govnih.gov Preclinical studies have demonstrated that C5-substituted 2,4-diaminoquinazoline derivatives, such as D156844, effectively increase SMN protein levels in various models. nih.govoup.comnih.gov Treatment with these compounds has been shown to increase SMN protein in SMA patient fibroblast cultures and in the spinal cords of SMA mouse models. nih.govnih.gov This increase in SMN protein is associated with an improvement in the disease phenotype in these animal models. nih.govnih.gov

Table 3: Modulation of Protein Expression by 2,4-Diaminoquinazoline Derivatives

| Compound/Derivative | Target Protein | Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| 2,4-Diaminoquinazoline derivatives | Her2 | Reduction in expression/phosphorylation | Cancer cell lines | nih.govsci-hub.se |

| 2,4-Diaminoquinazoline derivatives | Hsp70 | Induction of expression | Cancer cell lines | sci-hub.se |

| C5-substituted 2,4-diaminoquinazolines (e.g., D156844) | SMN protein | Upregulation | SMA patient fibroblasts, mouse models of SMA | nih.govoup.comnih.gov |

Inhibition of Cellular Proliferation, Migration, and Invasion

The ability of cancer cells to proliferate uncontrollably and to migrate and invade surrounding tissues is fundamental to tumor progression and metastasis. 2,4-diaminoquinazoline and its derivatives have demonstrated significant inhibitory effects on these processes.

Cellular Proliferation: A broad range of 2,4-diaminoquinazoline derivatives have been shown to possess antiproliferative activity against various human cancer cell lines. researchgate.netumich.edu For example, 2-anilino-4-alkylaminoquinazoline derivatives have been tested against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2) cells, showing inhibitory effects. researchgate.net The parent compound, 2,4-diaminoquinazoline (2,4-DAQ), also inhibits the viability and clonogenicity of gastric cancer cell lines in a dose-dependent manner. nih.gov

Migration and Invasion: Beyond inhibiting proliferation, 2,4-DAQ has been shown to impede the migration and invasion of gastric cancer cells. nih.gov In wound-healing assays, 2,4-DAQ-treated cells showed a significant reduction in their ability to migrate into the empty space. nih.gov Furthermore, in Transwell migration and invasion assays, the compound significantly decreased the number of cells that could pass through the membrane, with or without a Matrigel coating. nih.gov These findings suggest that 2,4-DAQ can directly attenuate the metastatic characteristics of cancer cells. nih.gov

Table 4: Inhibitory Effects of 2,4-Diaminoquinazoline Derivatives on Cancer Cell Processes

| Compound/Derivative | Cell Line | Inhibited Process | Assay | Reference |

|---|---|---|---|---|

| 2,4-Diaminoquinazoline (2,4-DAQ) | AGS (Gastric Cancer) | Proliferation, Colony Formation | Clonogenicity assay | nih.gov |

| 2,4-Diaminoquinazoline (2,4-DAQ) | AGS (Gastric Cancer) | Migration | Wound-healing assay, Transwell migration assay | nih.gov |

| 2,4-Diaminoquinazoline (2,4-DAQ) | AGS (Gastric Cancer) | Invasion | Transwell invasion assay (with Matrigel) | nih.gov |

| 2-Anilino-4-alkylaminoquinazoline derivatives | MCF-7, HCT-116, HePG-2 | Proliferation | In vitro cytotoxicity assays | researchgate.net |

Iv. Preclinical Efficacy and Evaluation in Disease Models

In vitro Efficacy Studies

Derivatives of the 2,4-diaminoquinazoline scaffold have demonstrated broad-spectrum anticancer activity across a diverse panel of human tumor cell lines. These compounds function through various mechanisms, including the inhibition of key enzymes like dihydrofolate reductase (DHFR) and tubulin polymerization. researchgate.netresearchgate.net

One study reported that 2,4-diaminoquinazoline analogues of folic acid showed potent inhibitory activity against the growth of human gastrointestinal adenocarcinoma and L1210 leukemia cells in culture. researchgate.net Another investigation synthesized a series of nonclassical 2,4-diaminoquinazoline antifolates that were effective inhibitors of cell growth in L5178Y mouse lymphoma cells.

A separate line of research focused on 2,4-diamino-quinazoline (2,4-DAQ) as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key component of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers. This compound was shown to suppress the growth of gastric cancer cells, such as AGS and MKN45, by inducing apoptosis. nih.govnih.gov

Further studies have expanded the evaluation to a wider range of cancer types. For instance, a set of nine 2,4-diaminoquinazoline derivatives was tested for antiproliferative activity against five human cancer cell lines: PC-3 (prostate), HCT-15 (colon), MCF-7 (breast), MDA-MB-231 (breast), and SK-LU-1 (lung). researchgate.netumich.edu Several of these compounds exhibited significant antiproliferative effects. umich.edu Similarly, other research efforts have confirmed the cytotoxic effects of various 2,4-diaminoquinazoline derivatives against cell lines including DU-145 (prostate), HCT-116 (colon), and additional breast cancer lines like MDA-MB-468. semanticscholar.orgsemanticscholar.org One synthesized derivative, Y22, showed a particularly strong inhibitory effect on MDA-MB-231 cells, with an IC₅₀ value of 4.53 μM, and was found to inhibit cell migration and induce apoptosis. nih.gov

The table below summarizes the in vitro anticancer activity of selected 2,4-diaminoquinazoline derivatives against various human tumor cell lines.

| Compound/Derivative Series | Cell Line | Cancer Type | Key Findings | Reference(s) |

| 2,4-Diaminoquinazoline analogues | L1210 | Leukemia | Potent growth inhibition observed. | researchgate.net |

| 2,4-Diaminoquinazoline antifolates | L5178Y | Lymphoma | Good inhibitors of cell growth. | |

| 2,4-Diamino-quinazoline (2,4-DAQ) | AGS, MKN45 | Gastric Adenocarcinoma | Suppressed cell growth through apoptosis. | nih.govnih.gov |

| 2-Anilino-4-alkylaminoquinazolines | HCT-116 | Colon Cancer | Compound 5b showed high cytotoxic activity. | semanticscholar.org |

| 2-Anilino-4-alkylaminoquinazolines | MCF-7 | Breast Cancer | Compound 5b showed high cytotoxic activity. | semanticscholar.org |

| 2,4-Diaminoquinazoline derivatives | PC-3 | Prostate Cancer | Compounds 4b, 4d, 4e, and 4i showed high antiproliferative activity. | umich.edu |

| 2,4-Diaminoquinazoline derivatives | HCT-15 | Colon Cancer | Compounds 4b, 4d, 4e, and 4i showed high antiproliferative activity. | umich.edu |

| 2,4-Diaminoquinazoline derivatives | MDA-MB-231 | Breast Cancer | Compounds 4e and 4i showed the highest antiproliferative activity. | umich.edu |

| 2,4-Diaminoquinazoline derivatives | SK-LU-1 | Lung Cancer | Compounds 4e and 4i demonstrated activity by inhibiting tubulin polymerization. | researchgate.netumich.edu |

| Quinazoline-based pyrimidodiazepine | DU-145 | Prostate Cancer | Compound 16a exhibited potent anticancer activity. | semanticscholar.org |

| 4-Pyrrylamino quinazolines | DU145 | Prostate Cancer | All tested derivatives showed greatly increased cytotoxicity compared to gefitinib (B1684475). | nih.gov |

| Quinazoline (B50416) Derivative Y22 | MDA-MB-231 | Breast Cancer | Strong inhibitory effect with an IC₅₀ of 4.53 μM; induced apoptosis. | nih.gov |

A significant area of investigation has been the activity of 2,4-diaminoquinazoline derivatives against cancer cells that have developed resistance to methotrexate (B535133) (MTX), a widely used antifolate chemotherapeutic. The development of resistance, often through mechanisms like impaired drug transport or overproduction of the target enzyme DHFR, is a major clinical challenge. researchgate.netabap.co.in

Research has shown that certain nonclassical 2,4-diaminoquinazoline antifolates can effectively overcome these resistance mechanisms. In one study, a series of eleven such compounds were synthesized and tested. semanticscholar.org One compound, identified as PKC-32, was found to be approximately 100-fold more potent than methotrexate at inhibiting the growth of a human tumor cell line with impaired MTX transport. semanticscholar.org

In a separate study evaluating classical 2,4-diaminoquinazoline analogues, researchers observed partial but not complete cross-resistance when tested against an L1210 leukemia cell line resistant to methotrexate. researchgate.net This suggests that while some shared resistance mechanisms may exist, these analogues possess distinct properties that allow them to retain a degree of efficacy. These findings highlight the potential of the 2,4-diaminoquinazoline scaffold to generate new agents for treating methotrexate-resistant tumors. semanticscholar.org

Patient-derived organoids (PDOs) have emerged as a sophisticated preclinical model, as they are three-dimensional cultures that retain many of the histological and genetic characteristics of the original patient tumor. nih.govnih.govbau.edu.lb This platform allows for more personalized testing of drug sensitivity.

The compound 2,4-diamino-quinazoline (2,4-DAQ) has been evaluated in this advanced model system. nih.govnih.gov Studies have shown that 2,4-DAQ is effective on patient-derived organoids established from gastric cancer tissues. nih.govnih.gov This finding is significant as it demonstrates the compound's activity in a model that more closely mimics the complex, three-dimensional architecture and heterogeneity of a patient's actual tumor. nih.gov The positive results in PDOs suggest that the in vitro efficacy observed in traditional 2D cell lines may translate to a more clinically relevant setting. nih.gov

In vivo Animal Model Investigations

The in vitro anticancer effects of 2,4-diaminoquinazoline derivatives have been further validated in in vivo animal models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for assessing preclinical antitumor activity.

The compound 2,4-diamino-quinazoline (2,4-DAQ) was investigated in a nude mouse model using human gastric cancer cell lines. nih.gov Treatment with 2,4-DAQ resulted in a significant suppression of tumor growth, as evidenced by a marked reduction in both the final tumor volume and weight compared to the vehicle-treated control group. nih.gov

Earlier studies with other 2,4-diaminoquinazoline antifolates also showed promise. Two compounds, PKC-32 and PKC-155, were tested against mouse tumors in vivo, with PKC-32 demonstrating modest activity. semanticscholar.org Furthermore, when evaluated against L1210 leukemia in mice, two of three selected 2,4-diaminoquinazoline analogues displayed a level of antitumor activity comparable to that of methotrexate. researchgate.net These in vivo results corroborate the in vitro findings and underscore the potential of this class of compounds as therapeutic agents for cancer. nih.gov

Beyond oncology, 2,4-diaminoquinazoline derivatives have been evaluated for their efficacy against parasitic diseases, notably malaria. These compounds often act as antifolates, targeting dihydrofolate reductase in the parasite, an essential enzyme for its survival.

Key studies were conducted in owl monkeys (Aotus spp.), an important primate model for human malaria. Several 6-substituted 2,4-diaminoquinazolines were evaluated for their ability to cure established infections of Plasmodium falciparum and Plasmodium vivax. The compounds were tested against both drug-susceptible and drug-resistant strains, including the chloroquine-resistant Vietnam Oak Knoll strain and the pyrimethamine-resistant Malayan Camp-CH/Q strain of P. falciparum.

The results were notable, as several of the quinazoline derivatives effected cures of the drug-resistant Oak Knoll strain at remarkably small daily doses. However, the activity of these compounds was diminished against the pyrimethamine-resistant strain, suggesting that their mechanism of action is compromised by the same mutations that confer resistance to pyrimethamine. The studies also noted that treatment with subcurative doses could lead to the emergence of parasites resistant to the quinazolines themselves. Despite this, the potent activity against certain drug-resistant strains demonstrated the potential of this chemical class in the development of new antimalarial agents.

Impact on Spinal Muscular Atrophy (SMA) Mouse Models

Substituted 2,4-diaminoquinazolines have been identified as potent inducers of Survival Motor Neuron (SMN) protein expression, a key therapeutic strategy for Spinal Muscular Atrophy (SMA). irjournal.org SMA is a debilitating neuromuscular disorder caused by insufficient levels of the SMN protein, leading to the loss of motor neurons in the spinal cord. irjournal.org The SMN2 gene, which is present in all SMA patients, can produce a small amount of functional SMN protein, and compounds that increase its expression are of significant therapeutic interest. irjournal.org

Research involving a series of C5-quinazoline derivatives demonstrated their ability to increase SMN expression in vivo. irjournal.org In studies using neonatal mice, oral administration of several 2,4-diaminoquinazoline derivatives led to a dose-dependent increase in Smn promoter activity within the central nervous system. irjournal.org

One highly potent derivative, known as D156844, was evaluated in the SMNΔ7 mouse model of SMA. This model mimics the human disease by lacking exon 7 in the mouse Smn gene, leading to progressive motor neuron loss and a shortened lifespan. irjournal.orgnih.gov Oral administration of D156844 to these mice before the onset of significant motor neuron degeneration resulted in a notable extension of their lifespan. irjournal.org The treatment also led to an increase in SMN protein levels in the spinal cords of the SMNΔ7 SMA mice and delayed the loss of motor neurons. irjournal.orgnih.gov The protective effects observed with the D156844-mediated increase in SMN protein were comparable in magnitude to those seen with lentiviral-driven SMN gene replacement in the same mouse model. nih.gov

Table 1: Effects of 2,4-Diaminoquinazoline Derivative (D156844) in SMA Mouse Model

| Parameter | Model System | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| SMN Expression | Neonatal Mice | Oral administration of D152344, D153249, D156844 | Dose-dependent increase in Smn promoter activity in the CNS. | irjournal.org |

| SMN Protein Levels | SMNΔ7 SMA Mice | D156844 | Increased SMN protein levels in the spinal cord. | nih.gov |

| Motor Neuron Survival | SMNΔ7 SMA Mice | D156844 | Delayed loss of motor neurons at postnatal day 11. | irjournal.orgnih.gov |

| Lifespan | SMNΔ7 SMA Mice | Oral administration of D156844 | Significant mean lifespan increase of approximately 21-30%. | irjournal.org |

| Motor Phenotype | SMNΔ7 SMA Mice | D156844 | Amelioration of the motor neuron disease phenotype. | nih.gov |

Neuroprotective Effects in Experimental Models of Neuronal Injury

A comprehensive search of scientific literature did not yield specific studies on the neuroprotective effects of 2,4-Diaminoquinazoline-6-carboxylic acid or its direct derivatives in experimental models of neuronal injury. While other classes of quinazoline compounds have been investigated for neuroprotection in models such as experimental stroke, data pertaining specifically to 2,4-diamino-substituted quinazolines in this context is not publicly available. nih.gov

Activity in Inflammatory Bowel Disease Models (e.g., mice colitis model)

A review of available scientific research found no studies evaluating the activity of this compound or its derivatives in established preclinical models of inflammatory bowel disease (IBD). Standard models, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced or 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice, are commonly used to assess the efficacy of potential new therapies for IBD, but there is no published evidence of this specific quinazoline compound being tested in these systems. springernature.comscantox.com

V. Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features for Biological Activity

SAR studies have identified several key structural components of the 2,4-diaminoquinazoline nucleus that are critical for its biological activity. The quinazoline (B50416) ring itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. umich.edu

Key determinants for activity include:

The Quinazoline Core and N1 Nitrogen: The core scaffold is fundamental. Specifically, the nitrogen atom at the N-1 position is a key activity determinant, often acting as a hydrogen bond acceptor. umich.edunih.gov The basicity of the N1 nitrogen (pKa ≈ 7.96) is believed to be important for its interaction with targets like β-tubulin. umich.edu In contrast, the N-3 nitrogen is considered less critical for the activity of some derivatives. nih.gov

The 2,4-Diamino Substitution Pattern: The presence of amino groups at both the C2 and C4 positions is a defining feature. These groups frequently serve as hydrogen bond donors, crucial for anchoring the molecule within the binding site of a target protein. umich.edunih.gov For instance, in antitubercular agents, a benzylic amine at the 4-position and a piperidine (B6355638) at the 2-position were identified as essential for potency. nih.gov

The C6-Carboxylic Acid Group: In certain quinazoline derivatives, a free carboxylic acid group has been shown to be essential for activity. Studies on related quinazoline-4-carboxylic acid derivatives targeting Aurora A kinase revealed that esterification of this carboxylic acid group led to a significant five-fold drop in activity. nih.gov This suggests the carboxylate is critical for binding, likely forming key hydrogen bond interactions within the target's active site. nih.gov

These fundamental features constitute the basic pharmacophore—the minimum structural requirements—for the biological activity of many compounds based on this scaffold.

Impact of Substituents on Potency and Selectivity

Beyond the core structure, the nature and position of various substituents on the 2,4-diaminoquinazoline ring system dramatically influence both the potency and selectivity of the compounds.

Substituents at the C2 Position: Modifications at this position can significantly modulate activity and selectivity. In the development of antitubercular agents, a piperidine ring at the C2 position was found to be a key determinant of activity. nih.gov For inhibitors of the enzyme CD38, a systematic exploration of C2-substituents led to the identification of analogs that were 10-100 times more potent. researchgate.net Furthermore, in the context of anticancer agents targeting thymidylate synthase, the 2-substituent was found to greatly affect selectivity for cancer cells overexpressing the folate receptor. researchgate.net

Substituents at the C4 Position: The amino group at C4 is a common point for modification. Introducing a simple alkyl amino side chain at this position has been explored for creating anticancer agents. semanticscholar.org In antitubercular research, a substituted benzylic amine at C4 was crucial for potency. nih.gov

Substituents at the C6 Position: The substitution at the C6 position, where the carboxylic acid of the parent compound is located, has also been a focus of investigation. In the pursuit of antimalarial drugs, various 6-thio-, 6-sulfinyl-, and 6-sulfonyl-substituted 2,4-diaminoquinazolines were evaluated. nih.gov These modifications produced compounds that were highly effective against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

The following table summarizes findings from various studies on how different substituents impact the biological activity of 2,4-diaminoquinazoline derivatives.

| Position | Substituent | Target/Activity | Effect on Potency/Selectivity | Reference |

| C2 | Piperidine | Antitubercular | Key determinant of activity. | nih.gov |

| C2 | Aryl amino moiety with 4-NO2 phenyl | Anticancer (MCF-7, HCT-116) | 4-NO2 substitution was more favorable for activity than 3-NO2 substitution. | semanticscholar.orgresearchgate.net |

| C2 | -CH2OH | Anticancer (A431-FBP cells) | Displayed the highest selectivity. | researchgate.net |

| C4 | Benzylic amine | Antitubercular | Key determinant of activity. | nih.gov |

| C4 | Simple alkyl amino chain | Anticancer | Synthesized as potential antitumor agents. | semanticscholar.org |

| C6 | Thio, sulfinyl, sulfonyl groups | Antimalarial | Cured infections with drug-resistant P. falciparum at low doses. | nih.gov |

These results demonstrate that small changes to the peripheral substituents can lead to large, predictable changes in biological function, a principle that is foundational to medicinal chemistry. For example, replacing a 4-nitro (NO2) substituent on a phenyl ring at the C2 position with a 3-nitro substituent resulted in a decrease in anticancer activity, indicating that the specific placement of electron-withdrawing groups is critical. semanticscholar.orgresearchgate.net

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often interact differently with chiral biological targets like enzymes and receptors.

While specific studies focusing solely on the stereoisomers of 2,4-diaminoquinazoline-6-carboxylic acid are not prevalent in the provided literature, the principle of stereochemical influence is well-established for other bioactive molecules. For instance, in a study of synthetic mimics of antimicrobial peptides, all possible stereoisomers of a lead compound were prepared and evaluated. nih.gov The investigation revealed clear differences in the biological activity and physicochemical properties of each stereoisomer, which were attributed to distinct solution structures and membrane interaction potentials. nih.gov This highlights that the specific 3D shape of a molecule is crucial for its function.

Applying this principle to the 2,4-diaminoquinazoline scaffold, if a substituent introduced at any position creates a chiral center, it is highly probable that the resulting enantiomers or diastereomers would exhibit different potencies and selectivities. This is because the precise spatial orientation of the substituent could either enhance or disrupt the key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding site.

Rational Design Strategies Based on SAR Data

The data gathered from SAR investigations are not merely academic; they form the basis for the rational design of new and improved drug candidates. Rational design strategies use the understanding of how structure affects activity to create molecules with enhanced potency, better selectivity, and improved pharmacokinetic properties.

Key strategies that leverage SAR data include:

Pharmacophore Modeling: SAR data helps to build a pharmacophore model, which is an abstract representation of all the essential steric and electronic features required for a molecule to exert a specific biological effect. For example, based on SAR, a pharmacophore for a tubulin inhibitor might include a hydrogen bond acceptor, two nearby hydrogen bond donors, and a distal aromatic substituent, all arranged in a specific geometry. umich.edu

3D-QSAR (Quantitative Structure-Activity Relationship): This computational method uses a larger dataset of compounds to build a statistical model that correlates the 3D properties of the molecules with their biological activity. nih.gov This model can then be used to predict the activity of novel, unsynthesized compounds, guiding chemists to prioritize the most promising structures. nih.gov

Bioisosteric Replacement and Functional Group Modification: SAR data can reveal that a particular functional group is problematic (e.g., toxic or metabolically unstable) but also essential for activity. Medicinal chemists can then use bioisosteric replacement—swapping the group with another that has similar physical or chemical properties but a better safety profile—to optimize the molecule.

Blocking Metabolism: Knowledge of how a drug is metabolized can be combined with SAR data to improve its in vivo performance. For example, if a specific position on the molecule is prone to oxidative metabolism, introducing a group like fluorine or a bulky tert-butyl group at or near that position can block the metabolic pathway, potentially increasing the drug's half-life and bioavailability. benthamscience.com

By systematically applying the lessons learned from SAR studies, scientists can move from a randomly discovered "hit" compound to a highly optimized "lead" compound, and eventually to a clinical drug candidate, in a more efficient and targeted manner. nih.govmanchester.ac.uk

Vi. Computational Approaches and Molecular Modeling

Molecular Docking Simulations to Elucidate Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. For 2,4-diaminoquinazoline derivatives, docking simulations have been crucial in understanding how they interact with various biological targets, revealing key amino acid residues and the nature of the intermolecular forces involved.

Studies have shown that 2,4-diaminoquinazoline derivatives can bind to the colchicine (COL) and nocodazole (NZ) binding site in β-tubulin. Docking simulations revealed that these compounds can form critical hydrogen bonds within this site. For instance, one derivative formed three key hydrogen bonds in the NZ site with the side chain of glutamic acid 198 (E198) and the main chain of valine 236 (V236) umich.edu. Similarly, in silico investigations of other derivatives targeting caspase-9, a protein involved in apoptosis, also highlighted the importance of hydrogen bonding interactions for binding affinity abap.co.in.

The versatility of the quinazoline (B50416) scaffold is evident from its ability to interact with a wide range of protein targets. Docking studies have explored the binding of quinazoline derivatives to enzymes such as poly(ADP-ribose) polymerase (PARP), Aurora A kinase, and epidermal growth factor receptor (EGFR) nih.govbiorxiv.orgmdpi.com. In the case of PARP, hydrogen bonds with glycine 863 (GLY863) and serine 904 (SER904) were identified as essential for the inhibitory activity of 4-hydroxyquinazoline derivatives mdpi.com. For EGFR, derivatives of 4-aminoquinazoline showed significant interactions within the catalytic site, comparable to known inhibitors biorxiv.org. These simulations are fundamental for structure-based drug design, allowing for the rational modification of the 2,4-diaminoquinazoline-6-carboxylic acid scaffold to enhance binding and selectivity for a specific target.

| Target Protein | Ligand Scaffold | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| β-tubulin (NZ/COL site) | 2,4-Diaminoquinazoline | E198, V236 | Hydrogen Bond | umich.edu |

| Caspase-9 | 2,4-Diaminoquinazoline | Not specified | Hydrogen Bond | abap.co.in |

| PARP | 4-Hydroxyquinazoline | GLY863, SER904 | Hydrogen Bond | mdpi.com |

| Aurora A Kinase | Quinazoline-4-carboxylic acid | Not specified | Binding to main pocket | nih.gov |

| EGFR | 4-Aminoquinazoline-6,7-diol | Not specified | Binding to catalytic site | biorxiv.org |

Pharmacophore Model Generation for Target-Specific Inhibitors

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These models are generated based on the common structural motifs of a set of active compounds and are instrumental in virtual screening and de novo drug design.

For 2,4-diaminoquinazoline derivatives, pharmacophore modeling has successfully identified key features for various therapeutic targets. A model developed for inhibitors targeting the NZ binding site on tubulin identified four essential pharmacophoric features: an aromatic scaffold, a hydrogen bond acceptor, two nearby hydrogen bond donors, and a distal aromatic substituent umich.edu. This model provides a clear blueprint for designing new molecules with potential tubulin polymerization inhibitory activity.

In the context of antitubercular agents, ligand-based pharmacophore mapping has been carried out on 2,4-diaminoquinazoline derivatives to estimate the atomic features crucial for their activity researchgate.net. Similarly, a 3D-QSAR-based pharmacophore model, designated AAAHR_1, was developed for quinazoline derivatives acting as acetylcholinesterase inhibitors (AChEIs) nih.gov. This model, comprising two aromatic rings, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group, was subsequently used as a filter in a virtual screening workflow to identify novel potential AChEIs nih.gov.

| Target | Pharmacophore Model | Key Features | Reference |

|---|---|---|---|

| Tubulin (NZ site) | Ligand-based | 1 Aromatic Scaffold, 1 H-bond Acceptor, 2 H-bond Donors, 1 Distal Aromatic Group | umich.edu |

| Mycobacterium tuberculosis target | Ligand-based | Features for estimating atomic contributions to activity | researchgate.net |

| Acetylcholinesterase (AChE) | AAAHR_1 (3D-QSAR-based) | 3 Aromatic Rings, 1 H-bond Acceptor, 1 Hydrophobic Group | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Related Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. These analyses are vital for predicting the activity of unsynthesized compounds and optimizing lead structures.

Both 2D and 3D-QSAR studies have been successfully applied to 2,4-diaminoquinazoline derivatives. For a series of antitubercular compounds, a 2D-QSAR model demonstrated good reliability with a correlation coefficient (r²) of 0.8190 and a leave-one-out cross-validation coefficient (q²) of 0.7711 researchgate.net. A 3D-QSAR model for the same set of compounds also showed good predictability, with a cross-validated r² (rcv) of 0.7601 researchgate.net. These models help in identifying which structural or electronic features positively or negatively influence the antitubercular activity.